molecular formula C13H18N2O4S B1442329 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid CAS No. 1190391-84-4

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid

Katalognummer: B1442329
CAS-Nummer: 1190391-84-4
Molekulargewicht: 298.36 g/mol
InChI-Schlüssel: QQAPPTIFMLODJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H19N2O4S
  • Molecular Weight : 303.38 g/mol
  • CAS Number : 1240361-06-1
  • Purity : Typically ≥ 95%

Synthesis

The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability during synthesis.

Antimicrobial Properties

Research has indicated that derivatives of benzo[d]thiazole compounds exhibit notable antibacterial activity. For instance, a related study highlighted that certain thiazolidine derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, the compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid was reported to have an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming conventional antibiotics like Penicillin G and Kanamycin B .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural characteristics. The presence of the Boc group is crucial for enhancing solubility and stability. Studies suggest that modifications to the aromatic ring or changes in substituents on the thiazole ring can significantly affect antibacterial potency. For example, compounds with electron-withdrawing groups on the aromatic ring tend to exhibit enhanced activity .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated various thiazolidine derivatives for their antibacterial properties against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 µg/mL for Gram-positive strains .

CompoundTarget BacteriaMIC (µg/mL)
2-Boc-amino derivativeStaphylococcus aureus<0.03125
2-Boc-amino derivativeEscherichia coli0.25

Study 2: Dual Inhibitors

Another research effort focused on developing dual inhibitors targeting bacterial topoisomerases I and II. The compound showed balanced inhibition with IC50 values in the low nanomolar range against E. coli DNA gyrase and topoisomerase IV . This suggests potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole ring have shown enhanced activity against breast and lung cancer cells.
  • Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Drug Design and Development

The compound serves as a pivotal intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in drug design.

  • Prodrug Strategies : The tert-butoxycarbonyl (Boc) group can be utilized to protect amine functionalities during synthesis. This strategy allows for selective activation in biological environments, enhancing the pharmacokinetic profiles of derived drugs.

Biological Studies

Studies involving this compound have expanded into understanding its biological mechanisms.

  • Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes involved in metabolic pathways. For example, research indicates potential inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The findings revealed that specific modifications to the thiazole moiety significantly increased cytotoxicity against MCF-7 breast cancer cells compared to standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option.

Eigenschaften

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-11-14-9-7(10(16)17)5-4-6-8(9)20-11/h7H,4-6H2,1-3H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPPTIFMLODJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728268
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190391-84-4
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Reactant of Route 3
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Reactant of Route 4
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Reactant of Route 6
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.